1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE
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Overview
Description
1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a nucleophilic substitution reaction using cinnamyl chloride and the piperazine derivative.
Attachment of the Iodophenylsulfonyl Group: The iodophenylsulfonyl group can be attached through a palladium-catalyzed N-arylation reaction using 4-iodophenylsulfonyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamaldehyde or cinnamic acid derivatives.
Reduction: The iodophenylsulfonyl group can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The iodophenylsulfonyl group can undergo substitution reactions with nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Cinnamaldehyde, cinnamic acid derivatives.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The cinnamyl group may interact with cellular receptors, while the iodophenylsulfonyl group may modulate enzyme activity . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-Cinnamyl-4-[(4-fluorophenyl)sulfonyl]piperazine
- 1-Cinnamyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Uniqueness
1-(4-IODOBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to the presence of the iodophenylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo specific chemical reactions and its potential biological activities make it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H21IN2O2S |
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Molecular Weight |
468.4g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C19H21IN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
InChI Key |
GHGHUOUPBYOXDU-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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